Povidone iodine

Overview

Description

An iodinated polyvinyl polymer used as topical antiseptic in surgery and for skin and mucous membrane infections, also as aerosol. The iodine may be radiolabeled for research purposes.

Mechanism of Action

Target of Action

Povidone iodine, also known as Povidone-iodine, is a broad-spectrum antiseptic that targets a wide range of microorganisms . Its primary targets include bacteria, fungi, protozoa, and viruses .

Mode of Action

This compound functions as an iodophore, meaning povidone acts as a carrier of iodine . The active moiety that mediates the microbicidal actions is iodine . When released from the complex, free iodine penetrates the cell wall of microorganisms quickly . The lethal effects are believed to result from the disruption of protein and nucleic acid structure and synthesis .

Biochemical Pathways

The compound’s bactericidal action is thought to result from iodination of lipids and oxidation of cytoplasmic and membrane compounds . This disrupts vital cellular functions, leading to the death of the microorganism .

Pharmacokinetics

This compound exhibits a unique pharmacokinetic property. Specifically, the reduction of bactericidal free iodine to iodide species occurs after interaction with organic substances . . This property influences the compound’s bioavailability and effectiveness.

Result of Action

The result of this compound’s action is the effective killing of a wide range of microorganisms, thereby preventing infection in wounds . It has been shown to be effective in the treatment and prevention of infection in wounds, and it is used for skin disinfection and as an antiseptic skin preparation therapy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of organic substances can lead to the reduction of bactericidal free iodine to iodide species, affecting the compound’s effectiveness . Furthermore, the concentration of the solution can impact its efficacy, with more concentrated solutions remaining effective for longer periods .

Biochemical Analysis

Biochemical Properties

Povidone iodine interacts with various biomolecules, including enzymes and proteins . It is believed to interact with the cell walls of microorganisms, causing pore formation or generating solid-liquid interfaces at the lipid membrane level, leading to loss of cytosol material . This interaction also leads to enzyme denaturation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It has been demonstrated to modulate the redox potential, inhibit the release of inflammatory mediators such as TNF-α and β-galactosidase, inhibit metalloproteinase production, and potentiate the healing signals .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that this compound shows strong cytotoxicity in direct contact with human fibroblasts and keratinocytes, and this cytotoxicity increases with increasing exposure time and concentration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed that this compound has an indirect enhanced myelopoietic effect by iodine via the action of thyroxine .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

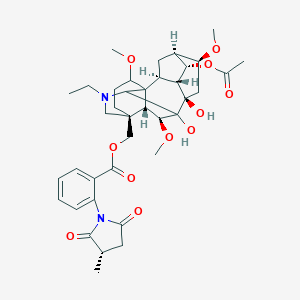

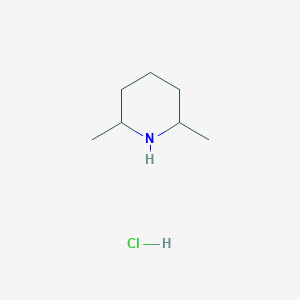

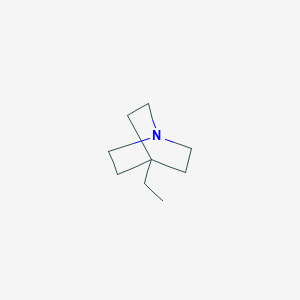

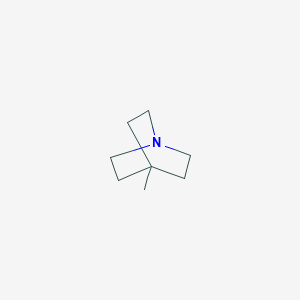

1-ethenylpyrrolidin-2-one;molecular iodine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.I2/c1-2-7-5-3-4-6(7)8;1-2/h2H,1,3-5H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKVUHPKYQGHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCCC1=O.II | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-brown amorphous hygroscopic powder; [HSDB], YELLOW-TO-BROWN HYGROSCOPIC POWDER. | |

| Record name | Povidone-iodine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POVIDONE-IODINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1471 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, Soluble in alcohol; practically insoluble in chloroform, carbon tetrachloride, ether, solvent hexane, acetone., Practically insoluble in acetone, and light petroleum., Solubility in water: good | |

| Record name | Povidone-iodine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POVIDONE-IODINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1471 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Povidone-iodine is called iodophore which means povidone acts as a carrier of iodine. Iodine is considered as the active moiety that mediates microbicidal actions. When released from the complex, free iodine (I2) penetrates the cell wall of microorganisms quickly, and the lethal effects are believed to result from disruption of protein and nucleic acid structure and synthesis. While the full mechanism of action is not fully elucidated, iodine is thought to inhibit vital bacterial cellular mechanisms and structures, and oxidizes nucleotides fatty or amino acids in bacterial cell membranes. Additionally, free iodine disrupts the function of the cytosolic enzymes involved in the respiratory chain, causing them to become denatured and deactivated. _In vitro_ evidence suggests that iodine also counteracts inflammation elicited by both pathogens and the host response via multifactorial effects. In hosts, povidone-iodine was demonstrated to modulate the redox potential, inhibit the release of inflammatory mediators such as TNF-α and β-galactosidase, inhibit metalloproteinase production, and potentiate the healing signals from pro-inflammatory cytokines by activation of monocytes, T-lymphocytes, and macrophages, _in vitro_. | |

| Record name | Povidone-iodine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Yellowish-brown amorphous hygroscopic powder | |

CAS No. |

25655-41-8 | |

| Record name | Povidone-iodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25655-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Povidone-iodine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Povidone iodine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer, compd. with iodine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer, compd. with iodine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Povidone-iodine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6831 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POVIDONE-IODINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1471 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does povidone-iodine exert its antimicrobial effect?

A1: Povidone-iodine (PVP-I) is a complex of iodine and polyvinylpyrrolidone. The iodine is the active antimicrobial agent, and it works by rapidly penetrating the cell walls of microorganisms and disrupting their protein and nucleic acid structure and function, ultimately leading to cell death. [, , , ]

Q2: Is there a difference in the antimicrobial effect of povidone-iodine based on its concentration?

A2: Yes, different concentrations of PVP-I show varying degrees of antimicrobial effectiveness. For instance, a study found that while PVP-I displays bactericidal activity across a range of concentrations (0.005-10%), a concentration of 0.1% demonstrated the most rapid microbicidal effect, achieving it in just 15 seconds. []

Q3: Is there any spectroscopic data available for the characterization of povidone-iodine?

A3: While spectroscopic data may be utilized to analyze the components of PVP-I, the provided research papers do not delve into the specifics of such analyses.

Q4: Are there any concerns about the stability of povidone-iodine in different solutions or environments?

A4: The stability of PVP-I can be influenced by various factors, including the presence of other chemicals and environmental conditions. It is crucial to consider these factors when preparing and storing PVP-I solutions. [] For example, dilution of commercial PVP-I solutions presents challenges due to the multiple chemical equilibria involved, potentially affecting safety and efficacy. []

Q5: Does povidone-iodine exhibit any catalytic properties relevant to its applications?

A5: The provided research primarily focuses on the antiseptic and disinfectant properties of PVP-I. Its potential catalytic properties are not extensively discussed within these studies.

Q6: Have there been computational studies to understand the structure-activity relationship of povidone-iodine and guide the development of improved formulations?

A6: The research papers provided don't detail specific computational chemistry studies or in-depth structure-activity relationship investigations for PVP-I.

Q7: What are the common formulation strategies for povidone-iodine to improve its stability, solubility, or bioavailability?

A7: PVP-I is commonly formulated as a solution, ointment, or aerosol. The choice of formulation depends on the specific application and desired properties. For instance, liposomal formulations like Repithel® have been explored for improved drug delivery. []

Q8: What are the known safety concerns associated with povidone-iodine use?

A8: While generally considered safe for topical use, PVP-I can cause skin irritation and allergic reactions in some individuals. Prolonged exposure, especially to wet PVP-I, can increase the risk of contact dermatitis. [, ] Cases of acute kidney injury after ingestion have also been reported. []

Q9: What is known about the absorption and metabolism of povidone-iodine following topical application?

A9: Studies indicate that PVP-I can be absorbed through the skin, and this absorption is enhanced when used on large surface areas like the pleura. [] The absorbed iodine can influence thyroid hormone levels, highlighting the need for careful consideration during its use. []

Q10: What are the common in vitro and in vivo models used to study the efficacy of povidone-iodine?

A10: In vitro studies often employ bacterial cultures to assess the bactericidal activity of PVP-I. Animal models, such as mice and rats, are used to investigate its effects on wound healing, peritoneal adhesions, and potential toxicity. [, , , ]

Q11: Are there any specific clinical applications where povidone-iodine is considered the preferred antiseptic?

A11: PVP-I is widely used for preoperative skin preparation, wound care, and central venous catheter care. It has also shown promise in treating chylothorax in children. [, , , ]

Q12: What are the current research efforts focused on improving the targeted delivery of povidone-iodine?

A12: While the provided papers don't delve into targeted delivery strategies specifically for PVP-I, research on liposomal formulations like Repithel® suggests an interest in enhancing its delivery and efficacy. []

Q13: Are there any known drug-drug interactions associated with povidone-iodine?

A13: The provided research primarily focuses on the antimicrobial activity and safety profile of PVP-I. While drug-drug interactions are possible, these studies do not delve into this specific aspect.

Q14: What are the current research trends focusing on improving the sustainability and environmental friendliness of povidone-iodine production and use?

A14: The provided research primarily focuses on the clinical applications and efficacy of PVP-I. Specific research trends related to the sustainability of its production and use are not extensively covered in these studies.

Q15: What are some of the key research infrastructure and resources that have facilitated advancements in our understanding of povidone-iodine?

A15: Advancements in our understanding of PVP-I have been driven by research infrastructure and resources such as in vitro cell culture models, animal models of infection and wound healing, and clinical trials. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.